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# A Comprehensive Technical Guide to Proanthocyanidin A4

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Compound of Interest		
Compound Name:	Proanthocyanidin A4 (Standard)	
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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties and structure of Proanthocyanidin A4, a member of the A-type proanthocyanidin subclass of flavonoids. Proanthocyanidins are oligomeric flavonoids found in a variety of plants and are of significant interest due to their diverse biological activities, including anti-inflammatory effects.[1][2]

## **Chemical Structure and Properties**

Proanthocyanidin A4 is a dimeric proanthocyanidin, specifically an A-type procyanidin.[3] The structure is characterized by two flavan-3-ol units, (+)-epicatechin and (-)-catechin, linked by a  $C4\beta \rightarrow C8$  bond and an additional ether linkage at  $C2\beta \rightarrow C7$ .[4][5] This double linkage is the defining feature of A-type proanthocyanidins.[3][6]

The systematic name for Proanthocyanidin A4 is (2S,3R,8S,14R,15R)-2,8-Bis(3,4-dihydroxyphenyl)-3,4-dihydro-8,14-methano-2H,14H-1-benzopyrano[7,8-d][1][7]benzodioxocin-3,5,11,13,15-pentol.[7]

Quantitative Chemical Data



Property	Value	Source(s)
CAS Number	111466-29-6	[1][7][8]
Molecular Formula	C30H24O12	[1][7][8]
Molecular Weight	576.50 g/mol	[1][5]
Purity (typical)	≥90.0% to ≥99.5% (HPLC)	[5][8][9]
Canonical SMILES	C1INVALID-LINK (OC5=CC(=CC(=C45)O)O)C6 =CC(=C(C(=C6)O)O)O)O)O)C 7=CC(=C(C=C7)O)O">C@@H O	[5]

### **Experimental Protocols**

The identification and quantification of Proanthocyanidin A4 typically involve chromatographic and spectrometric techniques.

- 1. High-Performance Liquid Chromatography (HPLC)
- Objective: To separate Proanthocyanidin A4 from other compounds in a sample matrix and to determine its purity.
- Methodology:
  - Sample Preparation: The plant material is extracted with a suitable solvent mixture (e.g., acetone/water or methanol/water). The extract is then concentrated and may be subjected to preliminary purification steps like solid-phase extraction (SPE) to remove interfering substances.
  - Chromatographic System: A reversed-phase C18 column is commonly used.
  - Mobile Phase: A gradient elution is typically employed, using a mixture of acidified water (e.g., with formic acid or acetic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.



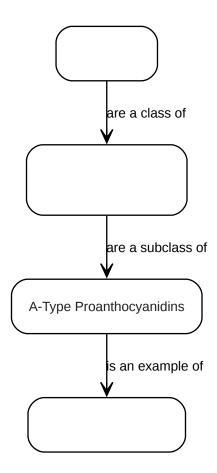
- Detection: Detection can be achieved using a Diode Array Detector (DAD) to obtain UV Vis spectra or an Evaporative Light Scattering Detector (ELSD).[7]
- Quantification: Quantification is performed by comparing the peak area of the analyte with that of a certified reference standard of Proanthocyanidin A4.[5]
- 2. Mass Spectrometry (MS)
- Objective: To confirm the molecular weight and aid in the structural elucidation of Proanthocyanidin A4.
- Methodology:
  - Ionization: Electrospray ionization (ESI) is a common technique used for proanthocyanidins, typically in negative ion mode.
  - Analysis: The mass spectrometer is coupled to an HPLC system (LC-MS). The mass spectrum will show the deprotonated molecule [M-H]<sup>-</sup>.
  - Tandem MS (MS/MS): To further confirm the structure, fragmentation of the parent ion is performed. The fragmentation patterns of A-type proanthocyanidins are characteristic and can include retro-Diels-Alder (RDA) fission, heterocyclic ring fission (HRF), and benzofuran-forming fission (BFF).[3]
- 3. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To provide detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule.
- Methodology:
  - Sample Preparation: A purified sample of Proanthocyanidin A4 is dissolved in a suitable deuterated solvent (e.g., methanol-d4 or acetone-d6).
  - Analysis: A suite of NMR experiments is conducted, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).



Interpretation: The chemical shifts, coupling constants, and cross-peaks in the various
NMR spectra are analyzed to confirm the structure of Proanthocyanidin A4, including the specific linkages and stereochemistry of the constituent flavan-3-ol units.

## **Diagrams and Visualizations**

Classification of Proanthocyanidin A4

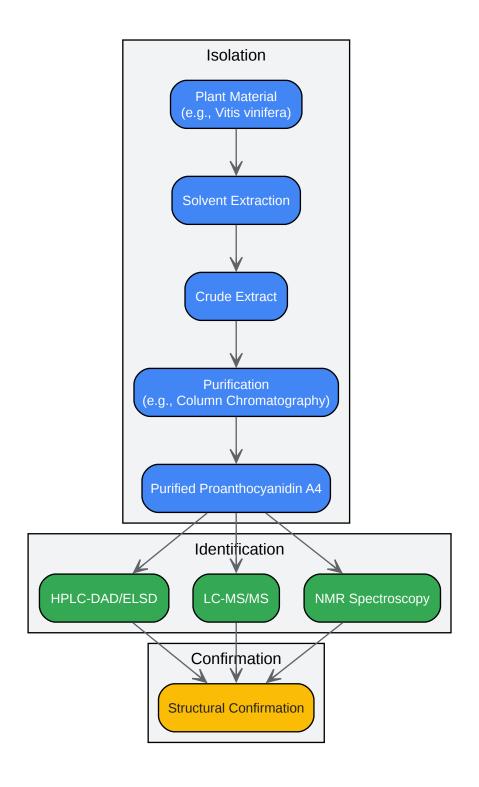


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Caption: Hierarchical classification of Proanthocyanidin A4.

Conceptual Workflow for Isolation and Identification





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Caption: General workflow for the isolation and identification of Proanthocyanidin A4.



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